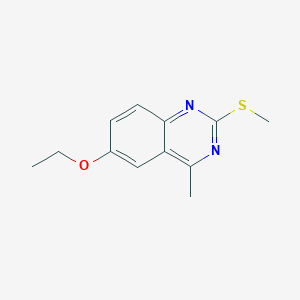
4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide, also known as L-765,314, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds, which have been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves its binding to the angiotensin II type 1 receptor. This receptor is responsible for the vasoconstrictive effects of angiotensin II, which leads to an increase in blood pressure. By blocking this receptor, 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide can reduce blood pressure and improve cardiovascular function. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects through its modulation of various signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure and inflammation, 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have a variety of other biochemical and physiological effects. For example, studies have shown that this compound can reduce oxidative stress and improve mitochondrial function in cells. Additionally, it has been shown to have anti-apoptotic effects, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its potent and selective activity against the angiotensin II type 1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the study of 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the molecular mechanisms underlying its anti-inflammatory and neuroprotective effects. Finally, there is potential for the development of new compounds based on the structure of 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide with improved solubility and pharmacokinetic properties.
Synthesemethoden
The synthesis of 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide can be achieved through several methods. One of the most common methods involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to produce 4-isopropylbenzoyl chloride. The resulting compound is then reacted with sodium azide to form 4-isopropyl-N-azido-benzamide. Finally, the azide group is reduced with triphenylphosphine and copper iodide to yield 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of hypertension. Studies have shown that this compound is a potent and selective antagonist of the angiotensin II type 1 receptor, which plays a key role in the regulation of blood pressure. Additionally, 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-propan-2-yl-N-(2-propyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-4-9-19-17-14(16-18-19)15-13(20)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRYQHIGFDQUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)
![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)




![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)
